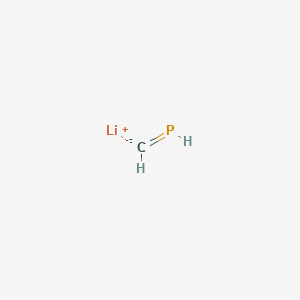
Lithium phosphanylidenemethanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium phosphanylidenemethanide is an organolithium compound that features a lithium atom bonded to a phosphanylidenemethanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium phosphanylidenemethanide can be synthesized through several methods. One common approach involves the reaction of a phosphanylidenemethanide precursor with a lithium reagent. For instance, the reaction of a phosphanylidenemethanide chloride with lithium metal in an inert atmosphere can yield this compound. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other lithium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions, such as temperature and atmosphere, to prevent decomposition or unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Lithium phosphanylidenemethanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphanylidenemethanide oxides.
Reduction: It can be reduced to form phosphanylidenemethanide hydrides.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, hydrogen, and other metal reagents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as THF or diethyl ether are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphanylidenemethanide oxides, while substitution reactions can produce a variety of organometallic compounds.
Aplicaciones Científicas De Investigación
Lithium phosphanylidenemethanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism by which lithium phosphanylidenemethanide exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The phosphanylidenemethanide group can also participate in these reactions, further enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium phosphanylidenemethanide include other organolithium compounds, such as lithium diisopropylamide and lithium tetramethylpiperidide. These compounds share similar reactivity patterns due to the presence of the lithium atom.
Uniqueness
What sets this compound apart from other organolithium compounds is the presence of the phosphanylidenemethanide group. This group imparts unique reactivity and allows for the formation of carbon-phosphorus bonds, which are not typically accessible with other organolithium reagents.
Propiedades
Número CAS |
90791-24-5 |
|---|---|
Fórmula molecular |
CH2LiP |
Peso molecular |
52.0 g/mol |
Nombre IUPAC |
lithium;methanidylidenephosphane |
InChI |
InChI=1S/CH2P.Li/c1-2;/h1-2H;/q-1;+1 |
Clave InChI |
KADBFSFBZAIYIX-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH-]=P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


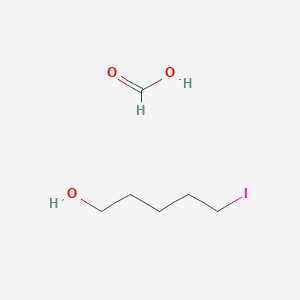
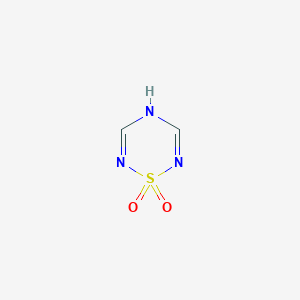
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
mercury](/img/structure/B14364020.png)
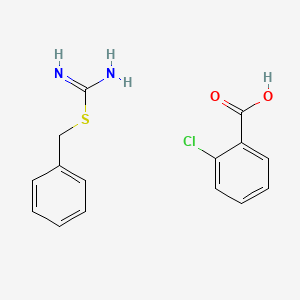
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)
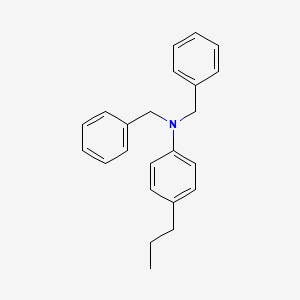
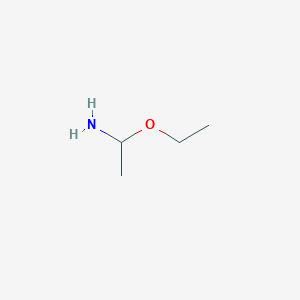
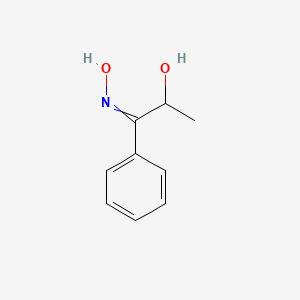
![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)
